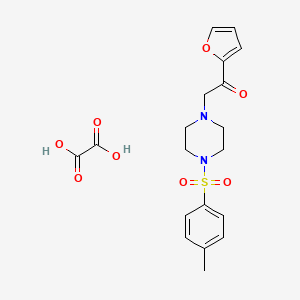

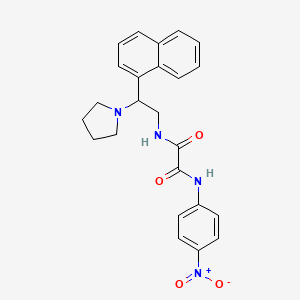

![molecular formula C24H19ClN6 B2652063 N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine CAS No. 890896-05-6](/img/structure/B2652063.png)

N-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidin-4-yl group, a phenyl group, and a benzene-1,4-diamine group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyrazolo[3,4-d]pyrimidin-4-yl) would likely contribute to the compound’s stability. The chlorine and methyl groups on the phenyl ring could affect the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The amine groups could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect the compound’s solubility in different solvents .Scientific Research Applications

Phosphodiesterase 9 (PDE9) Inhibitor

The compound has been identified as a potent and selective inhibitor of PDE9. This inhibition property is significant for the treatment of Alzheimer's disease. In vitro characterization reveals its selective inhibitory effect on human and murine PDE9 activity. The compound, in combination with specific activators, can induce intracellular cGMP accumulation, highlighting its potential in therapeutic applications related to cGMP-dependent processes, especially in neuronal functions relevant to Alzheimer's disease (Wunder et al., 2005).

Biological Activity and Binding Affinity

Adenosine Receptor Affinity

The pyrazolo[3,4-d]pyrimidine structure exhibits a general affinity for A1 adenosine receptors. Specific substitutions at N1 and N5 positions have been shown to enhance this affinity, indicating the potential of these compounds in modulating adenosine receptor-mediated physiological processes. This property is particularly relevant in the context of cardiovascular, renal, and possibly central nervous system functions, where adenosine receptors play a crucial role (Harden, Quinn, & Scammells, 1991).

Antimicrobial and Antifungal Applications

Antimicrobial Additive in Coatings

The derivative of pyrazolo[3,4-d]pyrimidine has been studied for its antimicrobial properties when incorporated into polyurethane varnish and printing ink paste. The incorporation enhances the antimicrobial effect against different microbial strains, offering a potential application in surface coatings and printing inks to prevent microbial growth and spread (El‐Wahab et al., 2015).

Antiproliferative Activity

Anticancer Applications

The pyrazolo[3,4-d]pyrimidine structure has been explored for its antiproliferative activity against various cancer cell lines. Compounds with this structure have shown selective cytotoxicity towards cancer cells, indicating their potential as anticancer agents. The study presents the synthesis of such compounds and their effective inhibition of cancer cell proliferation, with certain compounds displaying potent activity and selectivity (Nagaraju et al., 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1-N-phenylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN6/c1-16-7-12-20(13-22(16)25)31-24-21(14-28-31)23(26-15-27-24)30-19-10-8-18(9-11-19)29-17-5-3-2-4-6-17/h2-15,29H,1H3,(H,26,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFZSHAQTLWOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

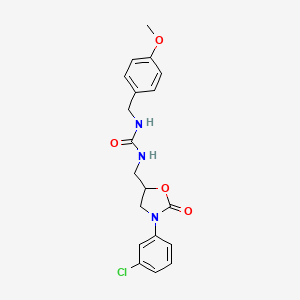

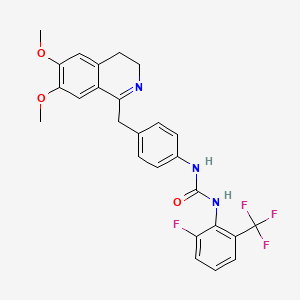

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate](/img/structure/B2651982.png)

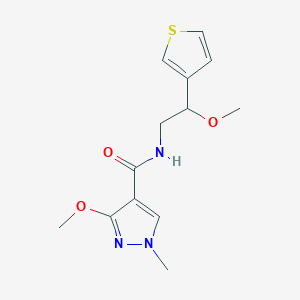

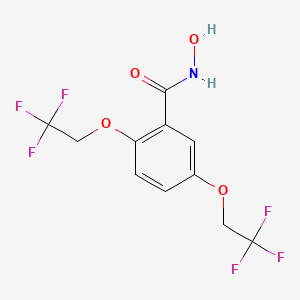

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2651983.png)

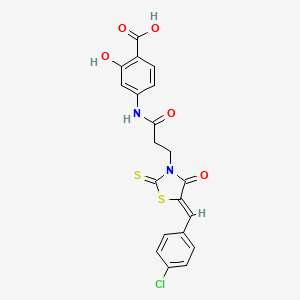

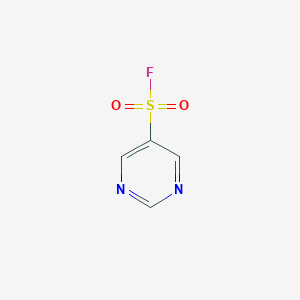

![(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2651984.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2651985.png)

![N-[4-({[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B2652001.png)

![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)